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Compound of Interest

Compound Name: 4-(Dimethylamino)chalcone

Cat. No.: B087087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

4-(Dimethylamino)chalcone, a derivative of the chalcone backbone, is a molecule of

significant interest in various scientific fields due to its fluorescent properties and diverse

biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its

structure features an α,β-unsaturated ketone system that connects two aromatic rings, one of

which is substituted with an electron-donating dimethylamino group.[1] This guide provides a

comprehensive comparison of the experimentally determined and computationally predicted

properties of 4-(Dimethylamino)chalcone, offering valuable insights for researchers working

with this compound.

Synthesis and Characterization
The most common method for synthesizing 4-(Dimethylamino)chalcone is the Claisen-

Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a

substituted acetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis via Claisen-Schmidt
Condensation
A typical synthesis involves dissolving 4-(dimethylamino)benzaldehyde and acetophenone in

ethanol.[2] An aqueous solution of a base, such as sodium hydroxide (NaOH), is then added
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dropwise to the stirred mixture.[3] The reaction progress can be monitored using thin-layer

chromatography (TLC).[3] Upon completion, the resulting precipitate is filtered, washed, and

recrystallized, typically from ethanol, to yield the purified 4-(Dimethylamino)chalcone product.

[1][2]
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Caption: Workflow for the synthesis of 4-(Dimethylamino)chalcone.

Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic properties of 4-
(Dimethylamino)chalcone, comparing experimentally measured values with those obtained

from computational models.
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Property Experimental Value
Computational
Value/Prediction

Molecular Formula C₁₇H₁₇NO[2][4] C₁₇H₁₇NO

Molecular Weight 251.32 g/mol [4] 251.32 g/mol

Appearance
Yellow crystalline

solid/powder[4][5]
Not Applicable

Melting Point 53°C (uncorrected)[2] Not Applicable

IR (cm⁻¹)

~1697 (C=O stretch), ~3051

(aromatic C-H stretch), ~2800

(CH₂ stretch)[2]

Not Applicable

UV-Vis λmax (nm)
~422 (n → π), ~275 (π → π) in

ethanol/chloroform[6]
~29400 cm⁻¹ (π-π*)[7]

¹H NMR (CDCl₃, δ ppm)

~7.82 (d, 1H, α-vinylic), ~7.62-

7.58 (m, 2H, aromatic), ~6.72

(d, 2H, aromatic)[1]

Good agreement with

experimental values[8]

Experimental Protocols for Characterization
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin

film on a suitable substrate. The analysis helps identify characteristic functional groups, such

as the carbonyl (C=O) and aromatic C-H stretches.[2]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable

solvent, such as ethanol or dimethylformamide, to determine the wavelengths of maximum

absorption (λmax), which correspond to electronic transitions within the molecule.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. These techniques provide detailed

information about the molecular structure by identifying the chemical environment of

hydrogen and carbon atoms.[1][9]

Electronic Properties: A Computational Perspective
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Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic

properties of molecules like 4-(Dimethylamino)chalcone.[1][9] These calculations provide

insights into the molecule's reactivity, electronic transitions, and charge distribution.

Computational Property Predicted Value Significance

HOMO Energy Varies with basis set
Relates to electron-donating

ability[10]

LUMO Energy Varies with basis set
Relates to electron-accepting

ability[10]

HOMO-LUMO Gap (ΔE)
~4.12 eV (for parent chalcone)

[11]

Indicates chemical reactivity

and kinetic stability[10][11]

Dipole Moment ~4.8670 Debye
Indicates the overall polarity of

the molecule

The presence of the electron-donating dimethylamino group and the electron-withdrawing

carbonyl group facilitates intramolecular charge transfer (ICT) upon photoexcitation.[12] This

ICT is a key factor contributing to the molecule's fluorescent properties.

Ground State (S₀)

Excited State (S₁)

HOMO
(Highest Occupied Molecular Orbital)

Localized on Dimethylamino-phenyl moiety

Photoexcitation (hν)

Electron

LUMO
(Lowest Unoccupied Molecular Orbital)

Localized on Cinnamoyl moiety

Intramolecular Charge Transfer (ICT)
Electron density shifts from donor to acceptor

Fluorescence

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b087087?utm_src=pdf-body
https://www.benchchem.com/product/b087087
https://pmc.ncbi.nlm.nih.gov/articles/PMC11315094/
https://periodicos.ufms.br/index.php/orbital/article/download/21050/15394/
https://periodicos.ufms.br/index.php/orbital/article/download/21050/15394/
https://www.researchgate.net/publication/338424747_A_comprehensive_study_on_molecular_geometry_optical_HOMO-LUMO_and_nonlinear_properties_of_13-diphenyl-2-propen-1-ones_chalcone_and_its_derivatives_for_optoelectronic_applications_A_computational_appro
https://periodicos.ufms.br/index.php/orbital/article/download/21050/15394/
https://www.researchgate.net/publication/338424747_A_comprehensive_study_on_molecular_geometry_optical_HOMO-LUMO_and_nonlinear_properties_of_13-diphenyl-2-propen-1-ones_chalcone_and_its_derivatives_for_optoelectronic_applications_A_computational_appro
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp00289j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Intramolecular Charge Transfer in 4-(Dimethylamino)chalcone.

Computational Methodology
The computational data presented here are typically derived from Density Functional Theory

(DFT) calculations.[9] A common approach involves using the B3LYP functional with a basis set

such as 6-311G(d,p) or 6-311++G**.[1][11] Time-dependent DFT (TD-DFT) is often employed

to predict electronic absorption spectra.[11]

Conclusion: Bridging Experiment and Theory
The comparison of experimental and computational data for 4-(Dimethylamino)chalcone
reveals a strong correlation, particularly for structural and spectroscopic properties. While

experimental methods provide tangible measurements of bulk properties, computational

approaches offer a molecular-level understanding of electronic structure and reactivity. For

instance, DFT calculations can elucidate the nature of electronic transitions observed in UV-Vis

spectra and predict properties that are difficult to measure experimentally, such as the HOMO-

LUMO energy gap.

By integrating both experimental and computational techniques, researchers can gain a more

comprehensive understanding of 4-(Dimethylamino)chalcone's properties. This dual

approach is invaluable for designing novel chalcone derivatives with tailored photophysical or

biological activities for applications in materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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